Product packaging for 3-(2-Chlorophenyl)-5-phenyl-1H-pyrazole(Cat. No.:CAS No. 187343-52-8)

3-(2-Chlorophenyl)-5-phenyl-1H-pyrazole

Cat. No.: B12887403
CAS No.: 187343-52-8
M. Wt: 254.71 g/mol
InChI Key: WRLPEZCNBRAFCB-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-phenyl-1H-pyrazole is a high-purity chemical compound provided for research and development purposes. It belongs to the pyrazole class of five-membered heterocyclic rings, a structure recognized as a privileged scaffold in medicinal chemistry due to its wide range of associated biological activities . As a core pyrazole derivative, its primary research value lies in its role as a key synthetic intermediate or precursor for the development of novel bioactive molecules. Researchers are exploring its potential in antibacterial studies, as evidenced by related scientific literature. For instance, studies on analogous 2-pyrazoline and pyrazole derivatives have demonstrated that compounds containing chloro-substituted phenyl rings attached to the pyrazoline core exhibit significant, broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . The specific substitution pattern on the this compound structure makes it a molecule of interest for structure-activity relationship (SAR) studies, particularly in optimizing interactions with biological targets. This product is intended for research applications only, including but not limited to use as a standard in analytical chemistry, a building block in organic synthesis, and a candidate for in-vitro biological screening in early-stage drug discovery. This product is sold as-is and is intended for laboratory research use only. It is not intended for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11ClN2 B12887403 3-(2-Chlorophenyl)-5-phenyl-1H-pyrazole CAS No. 187343-52-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

187343-52-8

Molecular Formula

C15H11ClN2

Molecular Weight

254.71 g/mol

IUPAC Name

5-(2-chlorophenyl)-3-phenyl-1H-pyrazole

InChI

InChI=1S/C15H11ClN2/c16-13-9-5-4-8-12(13)15-10-14(17-18-15)11-6-2-1-3-7-11/h1-10H,(H,17,18)

InChI Key

WRLPEZCNBRAFCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CC=C3Cl

Origin of Product

United States

Vi. Preclinical Biological Activity Investigations of 3 2 Chlorophenyl 5 Phenyl 1h Pyrazole in Research Models

In Vitro Antimicrobial Efficacy

The antimicrobial potential of pyrazole (B372694) derivatives, particularly those bearing chlorophenyl and phenyl moieties, has been a subject of extensive investigation. These studies have evaluated their efficacy against a range of clinically relevant bacterial and fungal pathogens.

Research into the antibacterial properties of 3-(2-Chlorophenyl)-5-phenyl-1H-pyrazole and its analogues has revealed promising activity. For instance, a closely related N-substituted dihydro- analogue, 1-(Chloroacetyl)-3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole, demonstrated notable zones of inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria derpharmachemica.com. Another derivative, 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole, also showed remarkable inhibition against E. coli and S. aureus .

The antibacterial spectrum often includes activity against strains like Bacillus subtilis and Pseudomonas aeruginosa. Studies on various 1'-(4-chlorophenyl)pyrazole derivatives have confirmed their potential as antibacterial agents nih.gov. The collective data suggest that the chlorophenyl-phenyl-pyrazole core structure is a viable pharmacophore for developing new antibacterial agents.

Interactive Table: Antibacterial Activity of Structurally Related Pyrazole Derivatives
CompoundBacterial StrainActivity (Zone of Inhibition, mm)Reference
1-(Chloroacetyl)-3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazoleStaphylococcus aureus12 derpharmachemica.com
Escherichia coli12 derpharmachemica.com
Bacillus subtilis12 derpharmachemica.com
Pseudomonas aeruginosa12 derpharmachemica.com
4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazoleStaphylococcus aureusData reported as significant
Escherichia coliData reported as significant

The antifungal potential of this class of compounds is well-documented. A study on 3-(4-Chlorophenyl)-4-substituted pyrazole derivatives reported very good antifungal activity against pathogenic strains including Aspergillus and Candida species nih.gov. Similarly, 2-[(4-chlorophenyl)(3-hydroxy-5-methyl-4H-pyrazol-4-yl)methyl]hydrazinecarboxamide was found to be highly active against the fungus Aspergillus niger nih.gov.

Further research into pyrazole-thiophene carboxamides showed that N-(4-chlorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide possessed inhibitory capabilities against Botrytis cinerea sioc-journal.cn. Novel 5-chloro-pyrazole derivatives have also been identified as potent agents against plant pathogenic fungi such as Fusarium graminearum researchgate.net. This body of evidence underscores the significance of the chlorophenyl-pyrazole scaffold in the development of novel antifungal therapies.

Interactive Table: Antifungal Activity of Structurally Related Pyrazole Derivatives
CompoundFungal PathogenActivityReference
3-(4-Chlorophenyl)-4-substituted pyrazole derivativesAspergillus spp."Very good activity" nih.gov
Candida spp."Very good activity" nih.gov
2-[(4-Chlorophenyl)(3-hydroxy-5-methyl-4H-pyrazol-4-yl)methyl]hydrazinecarboxamideAspergillus nigerMIC: 1 µg/mL nih.gov
N-(4-chlorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamideBotrytis cinereaEC50: 21.3 µmol/L sioc-journal.cn
5-chloro-pyrazole phenylhydrazone derivativesFusarium graminearumPotent activity reported researchgate.net

While the precise antimicrobial mechanism of this compound is not fully elucidated, research on related structures provides valuable insights. One proposed mechanism for pyrazole derivatives is the disruption of the bacterial cell wall nih.gov. Another key target identified is DNA gyrase, an essential enzyme for bacterial DNA replication; several pyrazole derivatives have been reported as potent inhibitors of this enzyme nih.gov.

In the context of antifungal activity, some pyrazole-containing compounds are believed to interfere with the synthesis of the fungal cell wall nih.gov. An additional mechanism involves the inhibition of succinate dehydrogenase, a crucial enzyme in the mitochondrial respiratory chain of fungi. This mode of action has been suggested for certain pyrazole-thiophene carboxamides sioc-journal.cn. These findings suggest that chlorophenyl-phenyl pyrazoles may exert their antimicrobial effects through multiple mechanisms, making them robust candidates for further investigation.

In Vitro and In Vivo Antitumor/Anticancer Potential (Pre-clinical Models)

The cytotoxic and antiproliferative properties of pyrazole derivatives against various cancer cell lines have been a major focus of preclinical research. The presence of a chlorophenyl group on the pyrazole ring has been highlighted as a key feature for enhancing anticancer activity rsc.org.

A substantial body of evidence demonstrates the potent cytotoxic effects of chlorophenyl-phenyl-pyrazole analogues across a wide spectrum of human cancer cell lines. For example, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives featuring a chlorophenyl moiety displayed significant cytotoxicity against MCF-7 (breast), A549 (lung), and PC-3 (prostate) cancer cells, with IC50 values ranging from 3.9 to 35.5 µM rsc.org.

Specifically, the analogue 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone showed remarkable potency against the MCF-7 breast cancer cell line and the WM266.5 human melanoma cell line, with IC50 values of 0.97 µM and 0.72 µM, respectively nih.gov. Furthermore, another related compound, 3-(4-chlorophenyl)-5-(3,4,5-trimethoxy thiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, was effective against HepG-2 (liver) and A549 (lung) cancer cells srrjournals.com. The broad-spectrum activity highlights the therapeutic potential of this chemical class.

Interactive Table: Cytotoxicity of Structurally Related Pyrazole Derivatives against Various Cancer Cell Lines
CompoundCancer Cell LineCell TypeIC50 (µM)Reference
1,3,5-trisubstituted-1H-pyrazoles (chlorophenyl-containing)MCF-7Breast Adenocarcinoma3.9 - 35.5 rsc.org
A549Lung Carcinoma3.9 - 35.5 rsc.org
PC-3Prostate Adenocarcinoma3.9 - 35.5 rsc.org
1-(3-(4-chlorophenyl)-5-(...)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-7Breast Adenocarcinoma0.97 nih.gov
WM266.5Melanoma0.72 nih.gov
3-(4-chlorophenyl)-5-(...)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-2Hepatocellular Carcinoma16.02 srrjournals.com
3,5-diphenylpyrazoline hybridHT29Colorectal Adenocarcinoma0.92 tandfonline.com
K562Chronic Myelogenous Leukemia47.25 tandfonline.com

Mechanistic studies have revealed that the anticancer effects of chlorophenyl-phenyl-pyrazoles are closely linked to their ability to modulate the cell cycle and induce programmed cell death (apoptosis). Research on 1-thiocarbamoyl-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole, a related pyrazoline, showed that it caused a significant increase in the sub-G0/G1 cell population, which is a hallmark of apoptosis nih.gov. Other derivatives have been found to arrest the cell cycle at the S or G2/M phases srrjournals.comnih.gov.

The induction of apoptosis by these compounds appears to be mediated through the intrinsic mitochondrial pathway. Studies have shown that these pyrazole derivatives can down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax, thereby increasing the critical Bax/Bcl-2 ratio rsc.orgcdnsciencepub.com. This shift triggers the activation of executioner caspases, such as caspase-3, leading to apoptosis rsc.orgnih.govwaocp.org. Furthermore, some derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and by causing DNA damage, suggesting a multi-faceted mechanism of action rsc.orgnih.govwaocp.org.

Anti-inflammatory and Immunomodulatory Activities in Research Models

Chronic inflammation is implicated in a wide range of diseases. mdpi.com Pyrazole and pyrazolone derivatives have been extensively studied for their anti-inflammatory effects. nih.gov Research has shown that these compounds can modulate the production of key pro-inflammatory cytokines. For example, certain 3,5-disubstituted-4,5-dihydro-1H-pyrazoles have been identified as significant suppressors of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). alliedacademies.org

Similarly, pyrazolone-pyridazine conjugates have been shown to inhibit the production of TNF-α and Interleukin-6 (IL-6) in serum. nih.gov These inflammatory mediators are pivotal in the inflammatory cascade. alliedacademies.org The ability of the pyrazole core structure to inhibit these cytokines suggests a mechanism of action for its anti-inflammatory properties. Studies on various pyrazole-containing compounds have consistently demonstrated a reduction in pro-inflammatory mediators in different experimental models, supporting the potential of this compound as a modulator of inflammatory responses. nih.govmdpi.com

The carrageenan-induced paw edema model in rats is a standard and widely accepted acute model for evaluating the in vivo anti-inflammatory activity of new chemical entities. alliedacademies.orgasianjpr.com Numerous studies have utilized this model to assess the efficacy of pyrazole derivatives. nih.goveijppr.com In these studies, administration of pyrazole-based compounds has been shown to significantly reduce the paw edema induced by carrageenan, an effect comparable to standard anti-inflammatory drugs like diclofenac. nih.goveijppr.com

For example, certain 1-phenyl, 5-pyrrol-pyrazole derivatives exhibited potent anti-inflammatory activity in the carrageenan-induced rat paw edema test. eijppr.com The acetic acid-induced writhing test, which is used to evaluate peripheral analgesic activity and is related to the increase in capillary permeability, has also been employed. eijppr.com Pyrazole derivatives have demonstrated an ability to reduce the number of writhes, indicating their potential to mitigate inflammatory pain and vascular permeability. eijppr.com

Table 2: Anti-inflammatory Activity of Representative Pyrazole Derivatives in the Carrageenan-Induced Paw Edema Model (Note: This table presents data for analogous compounds to illustrate the potential activity of the pyrazole scaffold.)

Compound TypeModelMaximum Inhibition (%)Reference Compound
Pyrrol-Pyrazole Derivative 7cCarrageenan-induced rat paw edema55.42%Diclofenac Sodium (64.45%)
Pyrrol-Pyrazole Derivative 7bCarrageenan-induced rat paw edema50.01%Diclofenac Sodium (64.45%)
Benzenesulfonamide Triazine Derivative 1Carrageenan-induced rat paw edema96.31%Indomethacin (57.66%)
Benzenesulfonamide Triazine Derivative 3Carrageenan-induced rat paw edema99.69%Indomethacin (57.66%)

Data synthesized from studies on analogous heterocyclic compounds. mdpi.comeijppr.com

Antiviral Activity Studies in Cellular Models (e.g., Anti-HIV)

The pyrazole scaffold is a component of various compounds investigated for antiviral activity. nih.gov Specifically, pyrazole derivatives have been synthesized and evaluated as potential inhibitors of the Human Immunodeficiency Virus (HIV). A series of pyrimidine derivatives incorporating a (1H-pyrazol-3-yl)methyl-thio side chain demonstrated high activity against the wild-type (WT) HIV-1 strain (IIIB). nih.gov

One compound from this series, I-11, showed an exceptionally low EC₅₀ value of 3.8 nmol/L and a high selectivity index of up to 25,468, indicating potent and selective activity against WT HIV-1. nih.gov Further studies showed that these compounds were also active against various laboratory-adapted strains and primary isolates of HIV-1. nih.gov The mechanism of action for many of these pyrazole-based compounds is the inhibition of the viral enzyme reverse transcriptase (RT). nih.gov While research on this compound itself is specific, the demonstrated success of related pyrazoles as non-nucleoside reverse transcriptase inhibitors (NNRTIs) highlights the promise of this chemical class in the development of new anti-HIV agents. nih.govresearchgate.net

Antioxidant Mechanisms and Radical Scavenging Capabilities (e.g., DPPH Assay)

Pyrazole derivatives have been evaluated for their antioxidant properties using various assays, most commonly the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. lew.romdpi.com This assay measures the ability of a compound to act as a free radical scavenger by monitoring the decay in the DPPH signal. mdpi.com

Multiple studies have reported that pyrazole and pyrazoline derivatives exhibit notable antioxidant activities in the DPPH scavenging test. lew.ronih.gov The scavenging capacity is often influenced by the nature and position of substituents on the pyrazole ring. For example, the presence of di-halogenated substituents on an attached phenyl ring has been shown to result in significant DPPH radical scavenging activity. nih.gov The ability of the pyrazole nucleus to donate an electron or hydrogen atom to stabilize free radicals is central to its antioxidant mechanism. These findings suggest that this compound likely possesses radical scavenging capabilities, contributing to a potential antioxidant profile. nih.govijrps.com

Neuropharmacological Investigations in Animal Models

The potential antidepressant effects of pyrazole derivatives, including structures related to this compound, have been explored in preclinical animal models. The tail suspension test (TST) and the forced swimming test (FST) are standard assays used to screen for antidepressant-like activity. nih.govnih.gov These tests are based on the principle that animals subjected to the inescapable stress of being suspended by their tail or placed in a container of water will eventually adopt an immobile posture, a state described as "behavioral despair." nih.govnih.gov Antidepressant compounds are known to reduce the duration of this immobility. nih.govmeliordiscovery.com

Research on various substituted pyrazoline derivatives has demonstrated their potential to reduce immobility time in these tests. For instance, a study on a series of 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides showed that compounds with an electron-withdrawing chlorine atom on the phenyl ring exhibited good antidepressant activity. nih.gov Specifically, one derivative reduced immobility time by 61.17% in the FST and 62.05% in the TST. nih.gov Another study on 3,5-diphenyl-2-pyrazoline derivatives found that certain compounds could reduce immobility times by 41.94-48.62% in the Porsolt Behavioural Despair Test. nih.gov These findings suggest that the pyrazole scaffold is a promising area for the development of new antidepressant agents.

Table 1: Antidepressant-like Effects of Pyrazole Derivatives in Preclinical Models
Compound SeriesTest ModelKey FindingReference
5-substituted Phenyl-3-(Thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamidesForced Swimming Test (FST) & Tail Suspension Test (TST)A derivative reduced immobility time by 61.17% (FST) and 62.05% (TST). nih.gov nih.gov
3,5-diphenyl-2-pyrazoline derivativesPorsolt Behavioural Despair TestCertain derivatives reduced immobility times by 41.94-48.62%. nih.gov nih.gov

The neuropharmacological profile of pyrazole derivatives extends to their ability to inhibit key enzymes in neurological pathways, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). Inhibition of these enzymes is a therapeutic strategy for neurodegenerative disorders like Alzheimer's and Parkinson's disease.

Acetylcholinesterase (AChE) Inhibition: A series of 3-aryl-1-phenyl-1H-pyrazole derivatives were synthesized and evaluated for their ability to inhibit AChE. nih.govexcli.de Within this series, compounds featuring a chloro substituent on the aryl ring were found to be more effective AChE inhibitors compared to those with a fluoro substituent. nih.govexcli.de For example, N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine demonstrated significant AChE inhibitory activity. nih.govexcli.de

Monoamine Oxidase B (MAO-B) Inhibition: Pyrazoline and pyrazole derivatives have been extensively investigated as inhibitors of monoamine oxidase, with many showing selectivity for the MAO-B isoform. nih.govtandfonline.comnih.gov Halogen substitutions on the phenyl ring at the fifth position of the pyrazoline core have been shown to result in potent MAO-B inhibition. nih.gov In one study, the potency against MAO-B increased in the order of –F > –Cl > –Br > –H. nih.gov Another study on 3-aryl-1-phenyl-1H-pyrazole derivatives also showed selective MAO-B inhibitory activity. nih.govexcli.de

Table 2: Enzyme Inhibition by Pyrazole Derivatives in Neurological Pathways
Enzyme TargetCompound SeriesKey FindingReference
Acetylcholinesterase (AChE)3-aryl-1-phenyl-1H-pyrazole derivativesChloro-substituted derivatives were more potent inhibitors than fluoro-substituted ones. nih.govexcli.de nih.govexcli.de
Monoamine Oxidase B (MAO-B)Halogenated pyrazolinesHalogen substitutions on the phenyl ring at the 5th position led to potent MAO-B inhibition. nih.gov nih.gov
Monoamine Oxidase B (MAO-B)3-aryl-1-phenyl-1H-pyrazole derivativesDemonstrated selective MAO-B inhibitory activity. nih.govexcli.de nih.govexcli.de

Agricultural and Environmental Research Applications

Pyrazole derivatives have garnered significant attention in the field of agrochemicals due to their broad-spectrum biological activities.

Pesticidal Potential: Novel pyrazole derivatives have been synthesized and tested for their insecticidal properties against various pests. nih.gov For example, certain pyrazole derivatives containing α-chloromethyl-N-benzyl and 4,5-dihydrooxazole moieties have shown high insecticidal activity against the cotton bollworm. nih.gov Some of these compounds also exhibited good activity against the bean aphid, mosquito, and spider mite. nih.gov

Herbicidal Potential: The pyrazole ring is a key structural component in several commercial herbicides. nih.gov Research into new pyrazole-based compounds continues to yield promising results. For instance, a series of 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles were synthesized and evaluated for their herbicidal activities, with some compounds showing excellent efficacy. nih.gov Another study on novel phenylpyrazole derivatives with strobilurin moieties found that several compounds demonstrated good inhibition of the weed Amaranthus retroflexus. nih.gov

Table 3: Agricultural Research Applications of Pyrazole Derivatives
ApplicationCompound SeriesKey FindingReference
InsecticidalPyrazole derivatives with α-chloromethyl-N-benzyl and 4,5-dihydrooxazole moietiesHigh activity against cotton bollworm, bean aphid, mosquito, and spider mite. nih.gov nih.gov
Herbicidal5-heterocycloxy-3-methyl-1-substituted-1H-pyrazolesSome compounds exhibited excellent herbicidal activities. nih.gov nih.gov
HerbicidalPhenylpyrazole derivatives with strobilurin moietiesGood inhibition of Amaranthus retroflexus. nih.gov nih.gov

In agricultural systems, the use of nitrification inhibitors (NIs) with ammonium-based fertilizers is a strategy to reduce nitrogen loss and mitigate nitrous oxide (N2O) emissions. nih.gov Pyrazole-based compounds, such as 3,4-dimethylpyrazole phosphate (DMPP), are effective nitrification inhibitors. nih.govnih.gov They function by delaying the oxidation of ammonium, which is carried out by ammonia-oxidizing bacteria. nih.gov

The mechanism of action of dimethylpyrazole-based NIs is believed to involve the chelation of copper ions, which are essential cofactors for the ammonia monooxygenase (AMO) enzyme, the key enzyme in the nitrification pathway. nih.gov By forming complexes with copper, these pyrazole derivatives inhibit the activity of AMO, thereby slowing down the conversion of ammonia to nitrite. nih.gov

Vii. Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the detailed molecular features of 3-(2-Chlorophenyl)-5-phenyl-1H-pyrazole, providing critical information on its electronic properties, functional groups, and the specific arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for the structural elucidation of this compound, offering detailed insight into the chemical environment of each hydrogen and carbon atom.

In the ¹H NMR spectrum, the proton attached to the pyrazole (B372694) nitrogen (N-H) typically appears as a distinct singlet at a downfield chemical shift, often in the range of δ 12.0-14.0 ppm. The lone proton on the pyrazole ring's carbon framework (C4-H) is characteristically observed as a sharp singlet around δ 7.17-7.30 ppm. nih.gov The aromatic protons of the phenyl and 2-chlorophenyl substituents resonate in a more complex multiplet pattern, typically between δ 7.20 and 8.00 ppm.

The ¹³C NMR spectrum provides complementary structural evidence. The carbon atoms of the pyrazole ring exhibit signals at characteristic chemical shifts, with the C4 carbon appearing around δ 106-108 ppm. nih.govrsc.org The pyrazole C3 and C5 carbons, bonded to the aromatic rings, resonate further downfield. The signals for the carbons of the phenyl and chlorophenyl rings appear in the typical aromatic region of δ 125-150 ppm. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom/Group¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
Pyrazole N-H~12.0 - 14.0 (s, 1H)-
Pyrazole C4-H~7.17 - 7.30 (s, 1H)~106 - 108
Aromatic Protons~7.20 - 8.00 (m)~125 - 135
Pyrazole C3/C5-~140 - 150
Aromatic C-Cl-~130 - 133
Aromatic C (ipso)-~128 - 138

s = singlet, m = multiplet. Values are approximate and may vary with solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups within the this compound molecule.

The FT-IR spectrum displays several characteristic absorption bands. A notable band in the region of 3100-3300 cm⁻¹ corresponds to the N-H stretching vibration of the pyrazole ring. Aromatic C-H stretching vibrations are typically observed around 3050 cm⁻¹. mdpi.com The stretching vibrations of the C=N and C=C bonds within the heterocyclic and aromatic rings produce a series of absorptions in the 1450-1600 cm⁻¹ range. mdpi.com The C-Cl stretching vibration gives rise to a strong band in the fingerprint region, generally between 750 and 780 cm⁻¹.

Table 2: Principal FT-IR Absorption Bands for this compound

Vibrational ModeApproximate Frequency (cm⁻¹)
N-H Stretch3100 - 3300
Aromatic C-H Stretch~3050
C=N and C=C Stretch1450 - 1600
C-Cl Stretch750 - 780

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the conjugated system of the molecule. For pyrazole derivatives with aromatic substituents, the spectrum is characterized by strong absorption bands corresponding to π → π* transitions. Studies on closely related chloro-substituted phenyl-pyrazole compounds in ethanol show a significant absorption maximum (λmax) at approximately 255 nm. mdpi.com This absorption is indicative of the extensive π-conjugated system formed by the phenyl and pyrazole rings.

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry (MS) provides an accurate determination of the molecular weight and elemental formula of the compound. For this compound (C₁₅H₁₁ClN₂), the calculated monoisotopic mass is approximately 254.06 g/mol . In techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), the compound is typically observed as a protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 255.07. A key diagnostic feature is the presence of an isotopic peak at [M+2+H]⁺ (m/z ≈ 257.07) with an intensity roughly one-third of the [M+H]⁺ peak, which confirms the presence of a single chlorine atom in the molecule. nih.gov

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction provides the most definitive evidence for the three-dimensional structure of a crystalline solid, offering precise data on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for 3D Molecular Structure

Single crystal X-ray diffraction analysis is the gold standard for determining the absolute molecular structure of this compound in the solid state. Studies on analogous substituted phenyl-pyrazoles reveal that they frequently crystallize in the monoclinic system with the space group P2₁/c or P2₁/n. scispace.comiucr.org

The crystal structure confirms the planarity of the central pyrazole ring. However, the 2-chlorophenyl and phenyl rings are twisted out of the plane of the pyrazole ring, with significant dihedral angles between them. iucr.org This non-planar conformation is a critical structural aspect. The crystal packing is stabilized by a network of intermolecular interactions, including hydrogen bonds formed by the pyrazole N-H donor and weak C-H···π interactions between adjacent aromatic rings. nih.gov

Table 3: Representative Crystallographic Data for Substituted Phenyl-Pyrazoles

ParameterRepresentative Value
Crystal SystemMonoclinic
Space GroupP2₁/c or P2₁/n
a (Å)~10.0 - 11.5
b (Å)~8.5 - 17.6
c (Å)~22.0 - 23.9
β (°)~91 - 98
Z (Molecules/Unit Cell)4 or 8

Note: Data are representative values from closely related structures and serve for illustrative purposes. scispace.comresearchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions in the Crystalline State

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is predicated on the data obtained from single-crystal X-ray diffraction. For pyrazole derivatives, understanding these interactions is crucial as they dictate the crystal packing, stability, and physical properties of the solid-state material nih.govimedpub.com.

The analysis maps the electron distribution of a molecule within the crystal, generating a unique three-dimensional surface. The surface is color-coded to highlight different types of intermolecular contacts and their relative strengths. Key interactions for pyrazole derivatives often include hydrogen bonds, π-π stacking, and van der Waals forces mdpi.com.

For a molecule like this compound, Hirshfeld analysis would partition the crystal packing into contributions from various atom-atom contacts. A two-dimensional "fingerprint plot" is generated from the Hirshfeld surface, which summarizes all intermolecular contacts in the crystal. This plot provides quantitative percentages for each type of interaction.

While specific data for this compound is not publicly available, analysis of a closely related compound, 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole, reveals the typical distribution of intermolecular contacts jst.go.jpresearchgate.net. The data illustrates that the crystal packing is dominated by H···H, H···C/C···H, and H···Cl/Cl···H interactions, which is expected given the molecule's structure jst.go.jpresearchgate.net. C–H···π interactions also play a role in stabilizing the molecular packing jst.go.jp.

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Substituted Chlorophenyl-Pyrazole Derivative jst.go.jpresearchgate.net

Intermolecular ContactContribution (%)Description
H···H42.5%Represents van der Waals forces and is the most significant contributor.
H···C/C···H35.0%Indicates C-H···π interactions, crucial for the packing of aromatic systems.
H···Cl/Cl···H12.0%Highlights the role of the chlorine substituent in forming halogen contacts.
H···O/O···H4.3%Corresponds to weak hydrogen bonding involving oxygen (if present).
H···N/N···H1.8%Relates to weak interactions involving the pyrazole nitrogen atoms.
C···C1.5%Suggests the presence of π-π stacking interactions between aromatic rings.
Other2.9%Includes minor contacts such as C···N, C···Cl, etc.

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatography is the cornerstone for separating and quantifying this compound, ensuring the purity of synthesized batches and enabling its measurement in complex matrices.

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of non-volatile organic compounds like this compound. Reversed-phase HPLC (RP-HPLC) is typically employed, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase sielc.com.

The purity is determined by injecting a solution of the compound and analyzing the resulting chromatogram. The area of the main peak corresponding to the compound is compared to the total area of all peaks, including those from impurities. A UV detector is commonly used, with the detection wavelength set to an absorbance maximum of the pyrazole derivative to ensure high sensitivity . A purity level of ≥99% is often required for research applications chemimpex.com.

Table 2: Typical RP-HPLC Method Parameters for Purity Analysis of a Pyrazole Derivative sielc.com

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (Isocratic or Gradient)
Flow Rate 1.0 mL/min
Detection UV at ~206 nm
Column Temperature 25 °C
Injection Volume 5-20 µL

Gas Chromatography (GC) is suitable for the analysis of thermally stable and volatile compounds. While pyrazole derivatives can be analyzed by GC, the technique is more powerfully applied when coupled with Mass Spectrometry (GC-MS). GC-MS separates the components of a mixture, and the mass spectrometer then provides mass information that helps in the structural identification of each component researchgate.net.

In GC-MS analysis, the this compound molecule would be ionized, typically by electron impact (EI), causing it to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. The mass spectrum would show a molecular ion peak (M+) corresponding to the compound's molecular weight, along with several fragment ion peaks. The fragmentation of 3,5-diphenylpyrazoles is known to proceed through the loss of nitrogen (N₂) from the pyrazole ring researchgate.net. Other characteristic fragments would arise from the cleavage of the chlorophenyl and phenyl rings researchgate.netnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for quantifying trace amounts of compounds in complex mixtures, such as biological fluids or environmental samples researchgate.netnih.gov. The LC system separates the target compound from the matrix, after which the mass spectrometer provides confident detection and quantification.

For quantitative analysis, a triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored. This precursor-to-product ion transition is highly specific to the target compound, minimizing interferences and providing low limits of quantification researchgate.netnih.gov.

Table 3: Plausible LC-MS/MS MRM Transitions for Quantification of this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound267.1 [M+H]⁺111.0 (Chlorophenyl fragment)ESI Positive
This compound267.1 [M+H]⁺77.1 (Phenyl fragment)ESI Positive

Note: These values are theoretical and would require experimental optimization.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula of the compound. This comparison serves as a crucial check for purity and confirms that the correct compound has been synthesized nih.gov. For this compound (C₁₅H₁₁ClN₂), a close match between the experimental and calculated values is required to verify its elemental composition.

Table 4: Theoretical Elemental Composition of this compound (C₁₅H₁₁ClN₂)

ElementSymbolAtomic MassMolar Mass ( g/mol )% Composition
CarbonC12.011180.16567.55%
HydrogenH1.00811.0884.16%
ChlorineCl35.45335.45313.30%
NitrogenN14.00728.01410.51%
Total 266.72 100.00%

Advanced Spectroscopic and Chromatographic Coupling for Complex Mixture Analysis

The analysis of this compound in complex scenarios, such as in drug metabolism studies, environmental fate analysis, or impurity profiling, necessitates the use of advanced coupled, or "hyphenated," techniques. Methods like GC-MS and LC-MS/MS, discussed previously, are prime examples.

These techniques provide two dimensions of data: a chromatographic separation over time and the mass spectrometric identification of the components as they elute. This dual capability allows for the separation of the target analyte from a multitude of other components while simultaneously providing structural information or highly selective quantification. For instance, LC-MS/MS can be used to identify and quantify metabolites of the parent compound in a biological sample, where each metabolite will have a different retention time and a distinct mass-to-charge ratio researchgate.neteurofins.com. The power of these coupled techniques lies in their ability to provide unequivocal identification and precise quantification even at very low concentrations in highly complex matrices.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Chlorophenyl)-5-phenyl-1H-pyrazole, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with β-diketones or β-keto esters. For example, multi-step protocols using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce aryl groups at specific positions . Optimization strategies include:

  • Catalyst selection : Pd(PPh₃)₄ for coupling reactions to minimize side products .
  • Solvent systems : Use of degassed DMF/water mixtures to prevent oxidation .
  • Temperature control : Maintaining 80–100°C during cyclization to ensure regioselectivity .

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine and phenyl group positions) .
  • IR : Identify carbonyl or N–H stretches (if present) to verify pyrazole ring formation .
  • HPLC-MS : Purity assessment and molecular ion confirmation (e.g., [M+H]+ peaks) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated for analogs in .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity or biological activity of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron distribution and reactive sites .
  • Docking studies : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize in vitro assays .
  • QSAR models : Correlate substituent effects (e.g., Cl position) with antibacterial activity using Hammett parameters .

Q. How do structural modifications (e.g., fluorination or methyl group addition) alter physicochemical properties?

Methodological Answer:

  • Lipophilicity : Introduce trifluoromethyl groups to enhance membrane permeability (logP increase by ~1.5 units) .
  • Thermal stability : Methyl groups at the pyrazole N-position raise melting points by 20–30°C, as seen in analogs .
  • Solubility : Hydroxy or carboxylate derivatives improve aqueous solubility (e.g., >10 mg/mL at pH 7.4) .

Q. How should researchers resolve contradictions in reported spectral data for pyrazole derivatives?

Methodological Answer:

  • Cross-validation : Compare NMR shifts with structurally similar compounds (e.g., 5-(4-chlorophenyl) analogs in ).
  • Isotopic labeling : Use ¹⁵N-labeled precursors to confirm N–H coupling patterns in ambiguous cases .
  • Crystallographic refinement : Resolve tautomeric ambiguities via single-crystal X-ray analysis, as in .

Q. What strategies improve yield in multi-step syntheses of substituted pyrazoles?

Methodological Answer:

  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during coupling steps .
  • Flow chemistry : Continuous reactors reduce side reactions in exothermic steps (e.g., Cl-arylations) .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 24 hours for cyclization) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of pyrazole derivatives?

Methodological Answer:

  • Assay standardization : Use common cell lines (e.g., HEK293) and positive controls (e.g., cisplatin for cytotoxicity) .
  • Metabolic stability : Test compounds in liver microsomes to account for degradation differences .
  • Structural analogs : Compare IC₅₀ values of 3-(2-Cl-phenyl) vs. 3-(4-Cl-phenyl) derivatives to isolate substituent effects .

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